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Compound of Interest

Compound Name: Nystatin

Cat. No.: B7802587 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides targeted guidance on preventing and troubleshooting

artifacts induced by nystatin in membrane studies.

Frequently Asked Questions (FAQs)
Q1: What is nystatin and how does it work?
A1: Nystatin is a polyene macrolide antibiotic commonly used as an antifungal agent. Its

primary mechanism of action involves binding to ergosterol, a major sterol component of fungal

cell membranes.[1][2] This binding forms pores or channels in the membrane, disrupting its

integrity and increasing permeability.[1][3] This leads to the leakage of essential ions, like

potassium, and other molecules, ultimately causing fungal cell death.[1][2] In mammalian cells,

nystatin interacts with cholesterol, the primary membrane sterol, but with a lower affinity than

for ergosterol.[3][4][5] This interaction can still cause membrane permeabilization and is the

basis for its use in techniques like perforated patch-clamp electrophysiology.[6]

Q2: What are the most common nystatin-induced
artifacts in membrane studies?
A2: Nystatin can introduce several artifacts that may confound experimental results:

Unintended Membrane Permeabilization and Ion Leakage: Formation of pores can disrupt

the natural ion gradients essential for cellular function, leading to changes in membrane
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potential and cell volume.[1][7]

Alteration of Membrane Structure and Fluidity: Nystatin's insertion into the membrane can

alter its biophysical properties.[8][9] It can sequester cholesterol, which in turn affects the

organization of lipid rafts and associated signaling proteins.[2][5]

Cellular Stress Responses: The disruption of membrane integrity can trigger oxidative stress

and other cellular stress responses, leading to downstream effects unrelated to the primary

experimental question.[1]

Morphological Changes: High concentrations or prolonged exposure can cause observable

changes in cell morphology, such as blebbing, cell detachment, and even rupture.[7]

Spontaneous Rupture in Patch-Clamp: In perforated patch-clamp recordings, the nystatin-

perforated patch can spontaneously rupture, leading to a conventional whole-cell

configuration and dialysis of intracellular contents.[10]

Q3: How does nystatin's interaction with cholesterol
cause artifacts?
A3: While nystatin has a higher affinity for ergosterol, its binding to cholesterol in mammalian

cell membranes is significant enough to cause artifacts.[4][11] This interaction leads to the

formation of pores that increase membrane permeability to ions and small molecules.[3][12]

Furthermore, by binding to and sequestering cholesterol, nystatin can disrupt the structure and

function of cholesterol-rich microdomains known as lipid rafts.[2][5] These domains are crucial

for organizing signaling proteins and receptors; their disruption can lead to unintended

activation or inhibition of cellular pathways.[5]

Troubleshooting Guides
Issue 1: Unstable recordings or rapid cell death in
perforated patch-clamp experiments.
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Potential Cause Troubleshooting Step Rationale

Nystatin concentration is too

high.

Decrease the nystatin

concentration in the pipette

solution. Test a range from 50

to 200 µg/mL.

Higher concentrations lead to

excessive pore formation,

causing rapid ion leakage,

osmotic stress, and cell death.

[7]

Nystatin stock solution has

degraded.

Prepare a fresh stock solution

of nystatin in DMSO or

methanol immediately before

the experiment. Store aliquots

at -20°C and protect from light.

Nystatin is sensitive to light,

heat, and oxidation, losing its

potency over time, which may

lead to inconsistent

perforation.[13]

Slow perforation process.

After achieving a giga-ohm

seal, wait 10-20 minutes to

allow for sufficient perforation

before starting the recording.

Monitor the access resistance

to track perforation progress.

[14]

Inadequate perforation results

in high series resistance and

poor electrical access, leading

to noisy and unstable

recordings.

Spontaneous rupture to whole-

cell.

Include a fluorescent dye (e.g.,

eosin) in the pipette solution. If

the cell becomes fluorescent, it

indicates a rupture.[10]

Lowering the holding pressure

may also help prevent

spontaneous rupture.[13]

This allows for clear

discrimination between a true

perforated patch and an

unintentional conventional

whole-cell configuration,

preventing data

misinterpretation.[10]

Issue 2: Unexpected changes in protein localization or
signaling in fluorescence microscopy studies.
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Potential Cause Troubleshooting Step Rationale

Cholesterol sequestration

altering lipid rafts.

Use the lowest effective

concentration of nystatin and

minimize incubation time.

Consider cholesterol-free

control experiments if feasible

for your cell type.

Nystatin's interaction with

cholesterol disrupts lipid rafts,

which can cause the

redistribution of raft-associated

proteins and alter signaling

cascades.[2][5]

Nystatin forms aggregates.

Briefly sonicate the final

nystatin working solution

before use. Prepare fresh from

stock for each experiment.

Nystatin can form micron-sized

aggregates in aqueous buffers,

which can adhere to the cell

surface and cause non-uniform

effects on the plasma

membrane.[15]

Phototoxicity or

Photobleaching.

Use the lowest possible laser

power and exposure time

during imaging. Use mounting

media with anti-fade reagents

for fixed-cell imaging.

These are general microscopy

artifacts but can be

exacerbated if the cell is

already stressed by nystatin

treatment.[16]

Fixation artifacts.

Optimize the fixation protocol

(e.g., fixative concentration,

time, temperature) specifically

for your experiment, as

nystatin treatment can make

cells more fragile.

Sub-optimal fixation can lead

to structural artifacts that are

not representative of the live

cell state.[17]

Experimental Protocols
Protocol: Nystatin-Perforated Patch-Clamp Recording
This protocol provides a standard methodology for preparing and using nystatin to achieve a

perforated patch configuration while minimizing artifacts.

1. Preparation of Nystatin Stock Solution: a. Dissolve nystatin powder in dimethyl sulfoxide

(DMSO) or methanol to create a concentrated stock solution (e.g., 25-50 mg/mL). b. Aliquot the
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stock solution into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw

cycles.

2. Preparation of Nystatin-Containing Pipette Solution: a. Prepare your desired intracellular

(pipette) solution. b. Immediately before the experiment, thaw a nystatin stock aliquot. c. Dilute

the stock solution into the pipette solution to a final concentration of 50-200 µg/mL. d. Briefly

vortex and sonicate the final solution for 30-60 seconds to aid dissolution and break up

aggregates.[15] e. Filter the solution through a 0.22 µm syringe filter to remove any

undissolved particles.

3. Achieving Perforated-Patch Configuration: a. Backfill the pipette tip with nystatin-free

intracellular solution (a few microliters) to prevent nystatin from interfering with seal formation.

b. Fill the rest of the pipette with the nystatin-containing solution. c. Approach the cell and form

a high-resistance (>1 GΩ) seal in voltage-clamp mode. d. After seal formation, monitor the

membrane capacitance and access resistance. Perforation is indicated by a gradual decrease

in access resistance and the appearance of capacitative transients. This process typically takes

5-20 minutes.[14] e. To confirm a true perforated patch, you can include a membrane-

impermeable dye in the pipette; the cell interior should not show fluorescence.[10]

Visualizations
Mechanism of Nystatin Action and Artifact Formation
The following diagram illustrates the dual role of nystatin: its intended function of forming

pores and the unintended consequence of cholesterol sequestration leading to artifacts.
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Nystatin's interaction with the cell membrane and resulting artifacts.

Troubleshooting Workflow for Unstable Patch-Clamp
Recordings
This flowchart provides a logical sequence of steps to diagnose and resolve instability in

nystatin-perforated patch-clamp recordings.
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A step-by-step guide for troubleshooting unstable recordings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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